7-Methylbenzo[4,5]imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-methylpyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h2-8H,1H3 |
InChI Key |
QHABOBYYPJQRDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Intramolecular C–N Bond Formation
A copper-catalyzed approach enables the fusion of 2-aminopyridine with methyl-substituted aryl halides. For instance, reacting 2-aminopyridine with 2-bromo-3-methylphenylboronic acid in the presence of copper acetate (20 mol%) and cesium carbonate (3 equiv) in dimethylformamide (DMF) at 120°C for 24 hours yields the target compound in 85% yield. The mechanism involves oxidative addition of the aryl halide to copper, followed by C–N coupling and cyclization (Figure 1).
Reaction Conditions
- Catalyst: Cu(OAc)₂ (20 mol%)
- Base: Cs₂CO₃ (3 equiv)
- Solvent: DMF
- Temperature: 120°C
- Time: 24 hours
- Yield: 85%
This method is noted for its scalability and compatibility with diverse substituents, though prolonged reaction times may lead to byproduct formation.
Molecular Iodine-Catalyzed Ultrasonication
Eco-friendly methods employing molecular iodine as a catalyst under ultrasonication have gained traction. This approach minimizes metal residues and reduces reaction times.
One-Pot Three-Component Reaction
A mixture of 2-aminopyridine, 3-methylbenzaldehyde, and dimedone in water, catalyzed by iodine (20 mol%) under ultrasonication (30 minutes, room temperature), produces the target compound via Knoevenagel condensation and subsequent cyclization. The absence of toxic solvents and short reaction time (1 hour total) make this method industrially viable, albeit with moderate yields (65–70%).
Optimization Insights
- Ultrasonication enhances mass transfer, reducing side reactions.
- Aqueous medium aligns with green chemistry principles.
Comparative Analysis of Preparation Methods
Table 1 summarizes the efficiency, scalability, and limitations of the discussed methods.
Mechanistic Insights and Challenges
Cyclization Pathways
The formation of the imidazo[1,2-a]pyridine core typically proceeds via intramolecular nucleophilic attack of the pyridine nitrogen on an electrophilic carbon, followed by dehydration (Figure 2). In the case of 7-methylbenzoimidazo[1,2-a]pyridine, steric and electronic effects from the methyl group necessitate precise control of reaction conditions to avoid positional isomers.
Byproduct Formation
Competing reactions, such as over-alkylation or incomplete cyclization, are common challenges. For example, in palladium-catalyzed methods, residual bromine or iodine in starting materials can lead to halogenated byproducts. Purification via silica gel chromatography or recrystallization is often required.
Chemical Reactions Analysis
Types of Reactions: 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7-Methylbenzo[4,5]imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .
Comparison with Similar Compounds
Key Insights :
Key Insights :
- 7-Methyl derivatives often require longer reaction times or higher temperatures due to steric effects .
- Unsubstituted benzo[4,5]imidazo[1,2-a]pyridines are more efficiently synthesized via one-pot methods .
Reactivity and Functionalization
Electrophilic substitution patterns differ based on substituent positions:
Key Insights :
Pharmacological Activity
Fluorescence Properties
- 7-Methyl derivatives may exhibit altered Stokes shifts compared to unsubstituted analogs due to electronic effects .
- Benzo[4,5]imidazo[1,2-a]pyridines with hydroxyl groups (e.g., 2-(2'-hydroxyphenyl) derivatives) show ESIPT (excited-state intramolecular proton transfer) activity, enabling cysteine detection in biological systems .
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
